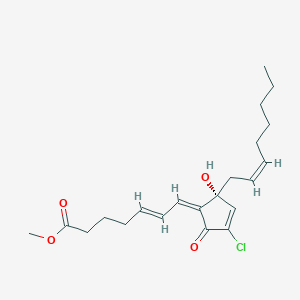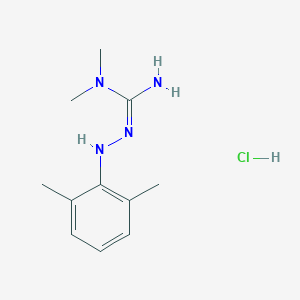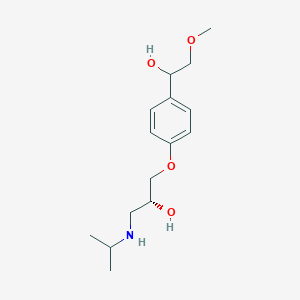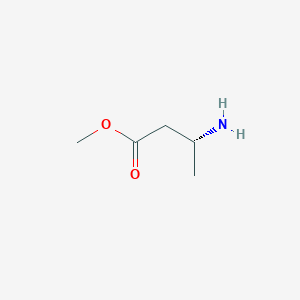
(R)-1-(o-tolyl)ethanamine
Overview
Description
"(R)-1-(o-tolyl)ethanamine" is a chiral compound with potential significance in various fields of chemistry and pharmacology. Its structural specificity and chirality make it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of closely related compounds, such as 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, involves practical resolution to achieve high enantiomeric excess (ee) using R-(−)-mandelic acid as a resolving agent. This process highlights the importance of achieving optical purity in chiral compound synthesis, which is likely applicable to "this compound" as well (Mathad et al., 2011).
Molecular Structure Analysis
Structural relationships and comparisons of o-tolyl substituted compounds provide insight into the impact of the o-tolyl group on molecular shape and volume. The sterically demanding exo3o-tolyl ring conformation influences the overall crystal packing and molecular structure, which can be critical in understanding the structure of "this compound" (Barnes et al., 2010).
Chemical Reactions and Properties
Investigations into the reactivity and properties of compounds similar to "this compound" show that structural motifs such as the o-tolyl group can significantly influence chemical behavior, including reactivity towards nucleophiles and participation in complexation reactions. These studies underscore the importance of molecular structure in determining the chemical properties and reactivity of a compound (Reger et al., 2006).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are intrinsically linked to its molecular composition and structure. Analyses of similar compounds provide valuable insights into how specific substitutions, such as the o-tolyl group, might affect these properties. Understanding the physical properties is crucial for the practical application and handling of "this compound" (Li et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are foundational to the applications of "this compound". Research into related compounds has shed light on how the structure can influence chemical behavior, which can be extrapolated to understand the reactivity and functional utility of "this compound" (Avis et al., 1996).
Scientific Research Applications
Thin-Layer Chromatography and QSAR Assays
Brzezińska, Kośka, and Walczyński (2003) investigated the quantitative structure-activity relationship (QSAR) between H1-antihistamine activity and chromatographic data of several ethanamine derivatives, including thiazole and benzothiazole, utilizing thin-layer chromatography (TLC) plates. This study revealed significant correlations between chromatographic behaviors and biological activities, providing a method to predict the pharmacological activities of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).
Chiral Resolution and Synthesis
Pallavicini et al. (2003) described a method for the resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation, highlighting its application in the industrial-scale resolution of chrysanthemic acids. This process achieved a high experimental efficiency, demonstrating the importance of such chiral resolutions in the synthesis of specific enantiomers for pharmaceutical applications (Pallavicini et al., 2003).
Synthesis of Key Intermediates
Mathad et al. (2011) outlined an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of the drug cinacalcet hydrochloride. The resolution process used R-(−)-mandelic acid, establishing a scalable method for producing the desired enantiomer with high purity, showcasing the relevance of such synthetic approaches in drug manufacturing (Mathad et al., 2011).
Computational Studies and Mechanism Analysis
Almatarneh et al. (2016) conducted a computational study on the second-stage cracking of the pyrolysis of ethylamine, analyzing the decomposition reactions of related amines. This research provides insights into the mechanisms underlying the pyrolysis process, contributing to a better understanding of chemical decomposition pathways and the formation of various products (Almatarneh et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)









